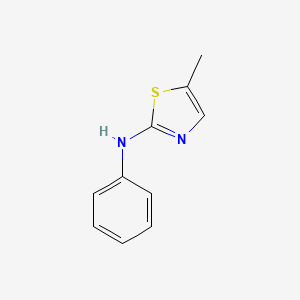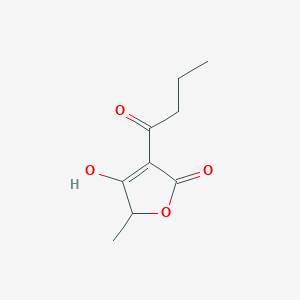
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is an organic compound that belongs to the class of aromatic esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One possible route includes:
Friedel-Crafts Acylation:
Esterification: The formation of the diacetate ester by reacting the intermediate with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the phenylpropyl ketone to a carboxylic acid.
Reduction: Reduction reactions may reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate may have applications in:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for potential pharmacological properties or as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals, polymers, or as an additive in various industrial processes.
作用机制
The mechanism of action would depend on the specific application. For instance:
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction mechanisms.
相似化合物的比较
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the phenylpropyl ketone group.
2,3,5-Trimethyl-6-(3-hydroxy-3-phenylpropyl)-1,4-phenylene diacetate: Contains a hydroxyl group instead of a ketone.
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene dibenzoate: Contains benzoate esters instead of acetate esters.
Uniqueness
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
53713-21-6 |
|---|---|
分子式 |
C22H24O5 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxo-3-phenylpropyl)phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13-14(2)22(27-17(5)24)19(15(3)21(13)26-16(4)23)11-12-20(25)18-9-7-6-8-10-18/h6-10H,11-12H2,1-5H3 |
InChI 键 |
BOTFSFNYFDFUCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C2=CC=CC=C2)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




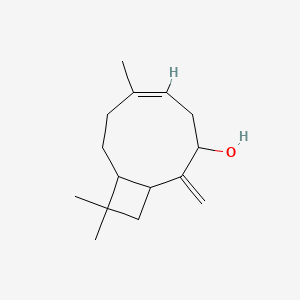


![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
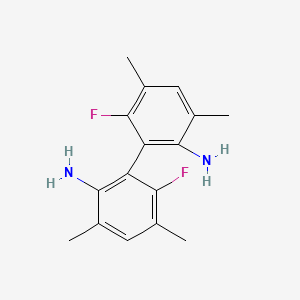

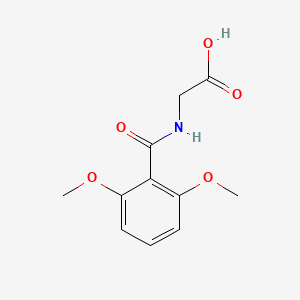

![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
